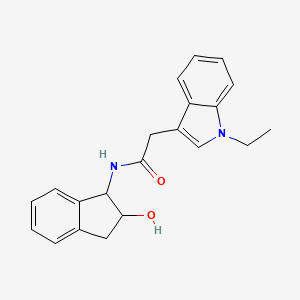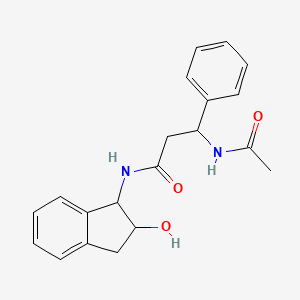
2-(1-ethylindol-3-yl)-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-ethylindol-3-yl)-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is a relatively new compound that was first synthesized in 2015 by a team of researchers led by Dr. David E. Olson at the University of California, Davis.
Mecanismo De Acción
The mechanism of action of 2-(1-ethylindol-3-yl)-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide involves the activation of the sigma-1 receptor, which is a protein that is involved in various cellular processes. The compound binds to the receptor and modulates its activity, leading to changes in the release of neurotransmitters such as dopamine, serotonin, and glutamate. These changes in neurotransmitter release can lead to changes in neural activity and behavior.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, leading to an increase in mood and motivation. It has also been shown to decrease the release of glutamate, which can reduce anxiety and prevent excitotoxicity. Additionally, the compound has been shown to increase neuroplasticity, which is the ability of the brain to adapt and change in response to new experiences.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(1-ethylindol-3-yl)-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide in lab experiments is its unique mechanism of action. The compound has been shown to be highly selective for the sigma-1 receptor, which makes it a valuable tool for studying the role of this receptor in various cellular processes. However, one of the limitations of using the compound is its relatively new status. There is still much to be learned about its properties and potential applications, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(1-ethylindol-3-yl)-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide. One area of interest is in the treatment of addiction. Studies have shown that the compound can reduce drug-seeking behavior in animals, suggesting that it may have potential as a treatment for addiction in humans. Another area of interest is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound has been shown to increase neuroplasticity, which may help to slow or even reverse the progression of these diseases. Finally, there is interest in exploring the potential of the compound as a cognitive enhancer. Studies have shown that it can improve memory and learning in animals, suggesting that it may have potential as a treatment for cognitive disorders such as dementia.
Métodos De Síntesis
The synthesis of 2-(1-ethylindol-3-yl)-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide involves a multistep process that requires several reagents and solvents. The first step involves the reaction of 1-ethylindole with 2-bromo-1-(2,3-dihydro-1H-inden-1-yl)ethanone in the presence of a palladium catalyst to form the intermediate compound. The intermediate compound is then reacted with hydroxylamine-O-sulfonic acid to form the final product.
Aplicaciones Científicas De Investigación
2-(1-ethylindol-3-yl)-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide has been studied for its potential therapeutic properties in various areas of research. One of the most promising areas is in the treatment of neurological disorders such as depression, anxiety, and addiction. Studies have shown that the compound has a unique mechanism of action that targets specific receptors in the brain, leading to changes in neural activity and behavior.
Propiedades
IUPAC Name |
2-(1-ethylindol-3-yl)-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-2-23-13-15(16-8-5-6-10-18(16)23)12-20(25)22-21-17-9-4-3-7-14(17)11-19(21)24/h3-10,13,19,21,24H,2,11-12H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJDMADZBINJDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)CC(=O)NC3C(CC4=CC=CC=C34)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-[(3R)-3-hydroxypyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]acetamide](/img/structure/B6640524.png)
![3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl-(1,2,3,4-tetrahydronaphthalen-1-yl)amino]propan-1-ol](/img/structure/B6640530.png)
![N-[2-(2-fluorophenyl)-2-hydroxyethyl]-2-phenylpyrimidine-5-carboxamide](/img/structure/B6640533.png)
![1-(4-Fluorophenyl)-2-[3-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-1-yl]ethanol](/img/structure/B6640538.png)
![1-benzyl-N-[2-(2-fluorophenyl)-2-hydroxyethyl]pyrrolidine-2-carboxamide](/img/structure/B6640546.png)
![[1-[[[1-(4-Chlorophenyl)-3,5-dimethylpyrazol-4-yl]methylamino]methyl]cyclopropyl]methanol](/img/structure/B6640550.png)
![1-[2-(Hydroxymethyl)cyclohexyl]-3-(2-methyl-2-thiophen-2-ylpropyl)urea](/img/structure/B6640563.png)
![1-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-(2-methylcyclopropyl)urea](/img/structure/B6640566.png)
![1-[(3-Cyanophenyl)methyl]-3-[2-(hydroxymethyl)cyclohexyl]urea](/img/structure/B6640576.png)

![N-[2-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-2-oxoethyl]-2-methylbenzamide](/img/structure/B6640595.png)


![3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)propanamide](/img/structure/B6640608.png)